molecular formula C15H12ClN3O B14937579 2-(6-chloro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide

2-(6-chloro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide

Cat. No.: B14937579
M. Wt: 285.73 g/mol
InChI Key: KZNKSTHPFXFQBF-UHFFFAOYSA-N
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Description

2-(6-chloro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide is a synthetic organic compound that features an indole ring substituted with a chlorine atom and an acetamide group linked to a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Acetamide Formation: The chlorinated indole is reacted with chloroacetyl chloride to introduce the acetamide group.

    Coupling with Pyridine: Finally, the acetamide intermediate is coupled with pyridine-3-amine under basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could target the acetamide group, converting it to an amine using reagents like lithium aluminum hydride.

    Substitution: The chlorine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Amino derivatives of the acetamide group.

    Substitution: Substituted indole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-(6-chloro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide may have several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide would depend on its specific biological target. Generally, compounds with indole and pyridine moieties can interact with various enzymes or receptors, modulating their activity. The chlorine atom and acetamide group may enhance binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-N-(pyridin-3-yl)acetamide: Lacks the chlorine atom, which may affect its biological activity and chemical reactivity.

    2-(6-chloro-1H-indol-1-yl)acetamide: Lacks the pyridine ring, which may influence its binding properties and overall activity.

    N-(pyridin-3-yl)acetamide: Lacks the indole ring, which is crucial for certain biological interactions.

Uniqueness

The presence of both the indole and pyridine rings, along with the chlorine substitution, makes 2-(6-chloro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide unique. These structural features may confer specific biological activities and chemical reactivity that are not observed in similar compounds.

Properties

Molecular Formula

C15H12ClN3O

Molecular Weight

285.73 g/mol

IUPAC Name

2-(6-chloroindol-1-yl)-N-pyridin-3-ylacetamide

InChI

InChI=1S/C15H12ClN3O/c16-12-4-3-11-5-7-19(14(11)8-12)10-15(20)18-13-2-1-6-17-9-13/h1-9H,10H2,(H,18,20)

InChI Key

KZNKSTHPFXFQBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl

Origin of Product

United States

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